An In-depth Technical Guide to trans-4-(trans-4-Propylcyclohexyl)cyclohexanol (CAS: 82832-72-2)
An In-depth Technical Guide to trans-4-(trans-4-Propylcyclohexyl)cyclohexanol (CAS: 82832-72-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trans-4-(trans-4-Propylcyclohexyl)cyclohexanol is a key organic intermediate primarily utilized in the synthesis of high-performance liquid crystal materials.[1][2] Its rigid bicyclohexyl core structure, combined with the terminal propyl and hydroxyl groups, provides a molecular architecture that is fundamental to creating the mesogenic properties required for advanced display technologies.[2][3] This document provides a comprehensive technical overview of this compound, including its physicochemical properties, synthesis methodologies, safety data, and its role in the fabrication of liquid crystal displays. While this compound is not associated with biological signaling pathways, a logical workflow of its synthesis and application is presented.
Physicochemical and Spectroscopic Data
The properties of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol are summarized in the tables below. It is typically a white to pale yellow crystalline powder or solid.[4][5][6] Purity levels for commercial grades are generally high, often exceeding 98-99.5% as determined by gas chromatography.[4][7]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 82832-72-2 | [4][8] |
| Molecular Formula | C15H28O | [8] |
| Molecular Weight | 224.38 g/mol | [8] |
| Appearance | White to light yellow powder/crystal | [4][5] |
| Melting Point | 122.0 - 126.0 °C | [4] |
| Purity (GC) | >98.0% | [4] |
Table 2: Spectroscopic Data (Predicted/Typical)
| Technique | Data |
| ¹H NMR | Due to the trans-diaxial arrangement of the protons on the cyclohexane rings, complex multiplets are expected in the aliphatic region (δ 0.8-2.0 ppm). The proton attached to the carbon bearing the hydroxyl group would likely appear as a multiplet around δ 3.5-4.0 ppm. |
| ¹³C NMR | Signals for the propyl group carbons would be expected at the higher field (upfield), while the carbons of the cyclohexane rings would appear in the range of δ 25-45 ppm. The carbon atom attached to the hydroxyl group would be deshielded and appear further downfield, typically in the range of δ 65-75 ppm. |
| IR (Infrared) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol functional group. C-H stretching vibrations of the cyclohexane and propyl groups would be observed in the 2850-3000 cm⁻¹ region. A C-O stretching vibration would be expected around 1000-1200 cm⁻¹. |
| Mass Spectrometry (MS) | The molecular ion peak (M⁺) would be expected at m/z = 224. Fragmentation would likely involve the loss of water (M-18) and cleavage of the propyl group or the bicyclohexyl ring system. |
Synthesis and Experimental Protocols
Several synthetic routes for trans-4-(trans-4-Propylcyclohexyl)cyclohexanol have been described, primarily in patent literature. Below are generalized experimental protocols based on these descriptions.
Method 1: Catalytic Hydrogenation of an Aromatic Precursor
This method involves a multi-step synthesis starting from biphenyl.[9]
Experimental Protocol:
-
Friedel-Crafts Acylation: Biphenyl is acylated with an appropriate acyl chloride or anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to introduce an acyl group.
-
Friedel-Crafts Alkylation: The acylated biphenyl is then alkylated.
-
Reduction: The resulting ketone is reduced to the corresponding alkyl biphenyl.
-
Oxidation and Acidification: The alkyl biphenyl is oxidized and then acidified to yield a 4-(4'-alkylphenyl)phenol.
-
Catalytic Hydrogenation: The phenolic derivative is hydrogenated under high pressure using a catalyst such as Raney Nickel or Palladium on carbon to reduce the aromatic rings to cyclohexane rings, yielding the final product. The reaction is typically carried out in a solvent like ethanol.[9]
Method 2: Reduction of a Carboxylic Acid Derivative
This approach starts from a carboxylic acid precursor.[10]
Experimental Protocol:
-
Reduction of Carboxylic Acid: trans-4-(trans-4'-alkyl cyclohexyl) cyclohexyl carboxylic acid is reduced using a borohydride reagent (e.g., sodium borohydride) to form the corresponding alcohol, trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanemethanol.[10]
-
Further synthetic steps would be required to convert the hydroxymethyl group to a hydroxyl group directly on the cyclohexane ring.
Role in Liquid Crystal Displays (LCDs)
Trans-4-(trans-4-Propylcyclohexyl)cyclohexanol is a crucial building block in the synthesis of more complex liquid crystal molecules.[1][2] Its rigid, rod-like structure contributes to the formation of the liquid crystalline phase (mesophase), which is an intermediate state of matter between a crystalline solid and an isotropic liquid.[1][11] The hydroxyl group provides a reactive site for further chemical modifications, allowing for the attachment of other molecular fragments to tailor the final properties of the liquid crystal, such as its clearing point, viscosity, and dielectric anisotropy.[2]
Logical Workflow: From Synthesis to Application
Given the absence of this compound in biological signaling, the following diagram illustrates the logical workflow from its synthesis to its application as a liquid crystal intermediate.
Caption: Synthesis and application workflow of trans-4-(trans-4-Propylcyclohexyl)cyclohexanol.
Safety and Handling
Trans-4-(trans-4-Propylcyclohexyl)cyclohexanol requires careful handling in a well-ventilated area.[5] Personal protective equipment, including gloves, safety glasses, and a dust respirator, should be used.[5] It should be stored in a cool, dark place away from oxidizing agents.[5] In case of fire, dry chemical, foam, water spray, or carbon dioxide extinguishers are suitable.[5]
Table 3: Hazard Information
| Hazard | Description | Source(s) |
| GHS Pictogram | Irritant | [5] |
| Hazard Statements | Causes skin and serious eye irritation. May cause respiratory irritation. | [5] |
| Precautionary Statements | Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection. | [5] |
Conclusion
Trans-4-(trans-4-Propylcyclohexyl)cyclohexanol is a specialized chemical intermediate with a well-defined role in the field of materials science, particularly in the production of liquid crystals for display technologies. Its synthesis involves multi-step chemical processes, and its high purity is critical for its application. While devoid of any known biological activity or role in signaling pathways, its contribution to the advancement of electronic displays is significant. This guide provides a foundational understanding of its key technical aspects for researchers and professionals in relevant fields.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. trans-4-(trans-4-Propylcyclohexyl)cyclohexanol | 82832-72-2 | TCI AMERICA [tcichemicals.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. labproinc.com [labproinc.com]
- 7. Trans-4-(trans-4-propylcyclohexyl)cyclohexanol_Liquid crystal intermediates_Fine chemicals_Products and services_Yantai Xianhua Technology Group Co., Ltd. [en.xhtechgroup.com]
- 8. 82832-72-2 CAS MSDS (trans-4-(trans-4-Propylcyclohexyl)cyclohexanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 9. CN112358380A - Synthesis method of 4- (4' -alkylcyclohexyl) cyclohexanol - Google Patents [patents.google.com]
- 10. CN101671242B - Method for synthesizing trans-4-(trans-4'-alkyl cyclohexyl) cyclohexanal - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
